

# Application of Diiron Nonacarbonyl in Cross-Dehydrogenative Coupling Reactions: Notes and Protocols

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## Compound of Interest

Compound Name: *Diiron nonacarbonyl*

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**Diiron nonacarbonyl**,  $\text{Fe}_2(\text{CO})_9$ , has emerged as an inexpensive and effective catalyst for cross-dehydrogenative coupling (CDC) reactions. This powerful synthetic strategy enables the formation of carbon-carbon bonds directly from two C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2][3][4] This document provides detailed application notes and protocols for two distinct CDC reactions utilizing **diiron nonacarbonyl**.

## Application Note 1: Diiron Nonacarbonyl-Catalyzed Cross-Dehydrogenative Coupling of Ethers with 1,3-Dicarbonyl Compounds

This protocol describes the iron-catalyzed oxidative cross-coupling of  $\text{C}(\text{sp}^3)\text{-H}$  bonds adjacent to an oxygen atom in ethers with the active methylene  $\text{C}(\text{sp}^3)\text{-H}$  bond of 1,3-dicarbonyl compounds. **Diiron nonacarbonyl** is an efficient catalyst for this transformation, often used in conjunction with an oxidant like di-tert-butyl peroxide (DTBP).[5]

## Experimental Protocol

A general procedure for the  $\text{Fe}_2(\text{CO})_9$ -catalyzed CDC reaction between an ether and a 1,3-dicarbonyl compound is as follows:

- To a reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol), the ether (5.0 mL, used as both reactant and solvent), and **diiron nonacarbonyl** ( $\text{Fe}_2(\text{CO})_9$ , 0.05 mmol, 5 mol%).
- Stir the mixture at room temperature for 5 minutes.
- Add di-tert-butyl peroxide (DTBP, 2.0 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12 hours).
- After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
- Remove the excess ether under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate) to afford the desired product.

## Quantitative Data Summary

The following table summarizes the scope of the **diiron nonacarbonyl**-catalyzed CDC reaction between various ethers and 1,3-dicarbonyl compounds.

Entry	Ether	1,3-Dicarbonyl Compound	Product	Yield (%)
1	Tetrahydrofuran	Acetylacetone	2-(Tetrahydrofuran-2-yl)pentane-2,4-dione	74
2	Tetrahydrofuran	Ethyl acetoacetate	Ethyl 2-(tetrahydrofuran-2-yl)-3-oxobutanoate	68
3	Tetrahydrofuran	Dimedone	2-(Tetrahydrofuran-2-yl)-5,5-dimethylcyclohexane-1,3-dione	65
4	1,4-Dioxane	Acetylacetone	2-(1,4-Dioxan-2-yl)pentane-2,4-dione	71
5	Diethyl ether	Acetylacetone	3-(Diethoxymethyl)pentane-2,4-dione	55

## Application Note 2: Ligand-Promoted Diiron Nonacarbonyl-Catalyzed Cross-Dehydrogenative Coupling of Unactivated C(sp<sup>3</sup>)-H Bonds

This section details a regioselective ligand-promoted CDC reaction between unactivated C(sp<sup>3</sup>)-H bonds, such as those in cycloalkanes and toluene derivatives, and the C(sp<sup>3</sup>)-H bonds of cyclic ethers.[6][7] This method demonstrates the versatility of the iron catalyst system in activating even non-activated C-H bonds. The reaction is typically promoted by a ligand and uses tert-butyl hydroperoxide (TBHP) as the oxidant.

## Experimental Protocol

The general experimental procedure for the ligand-promoted  $\text{Fe}_2(\text{CO})_9$ -catalyzed CDC of unactivated  $\text{C}(\text{sp}^3)\text{-H}$  bonds is as follows:

- In a sealed reaction tube, combine the unactivated C-H substrate (e.g., cyclohexane, 2.0 mmol), the cyclic ether (0.2 mmol), **diiron nonacarbonyl** ( $\text{Fe}_2(\text{CO})_9$ , 0.02 mmol, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.02 mmol, 10 mol%).
- Add tert-butyl hydroperoxide (TBHP, 70% in water, 0.6 mmol) to the mixture.
- Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$ .
- Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

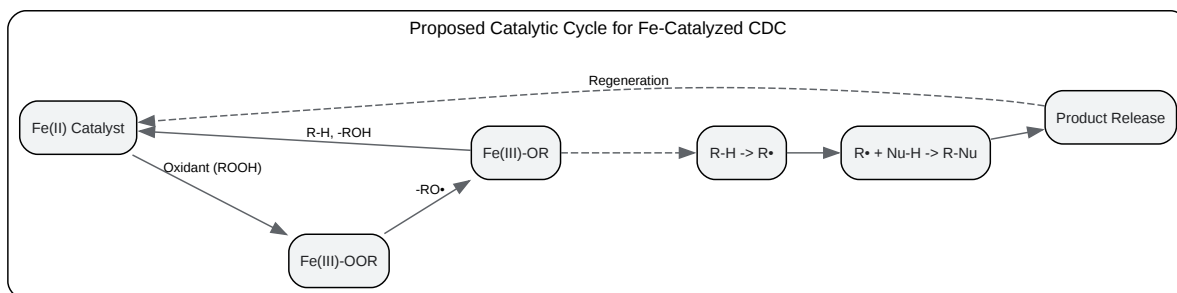
## Quantitative Data Summary

The table below outlines the substrate scope for the ligand-promoted CDC reaction.

Entry	Unactivated C(sp <sup>3</sup> )-H Substrate	Cyclic Ether	Product	Yield (%)
1	Cyclohexane	Tetrahydrofuran	2-Cyclohexyltetrahydrofuran	85
2	Cycloheptane	Tetrahydrofuran	2-Cycloheptyltetrahydrofuran	78
3	Cyclooctane	Tetrahydrofuran	2-Cyclooctyltetrahydrofuran	80
4	Toluene	Tetrahydrofuran	2-Benzyltetrahydrofuran	65
5	Adamantane	Tetrahydrofuran	2-(Adamantan-1-yl)tetrahydrofuran	72

## Visualizations

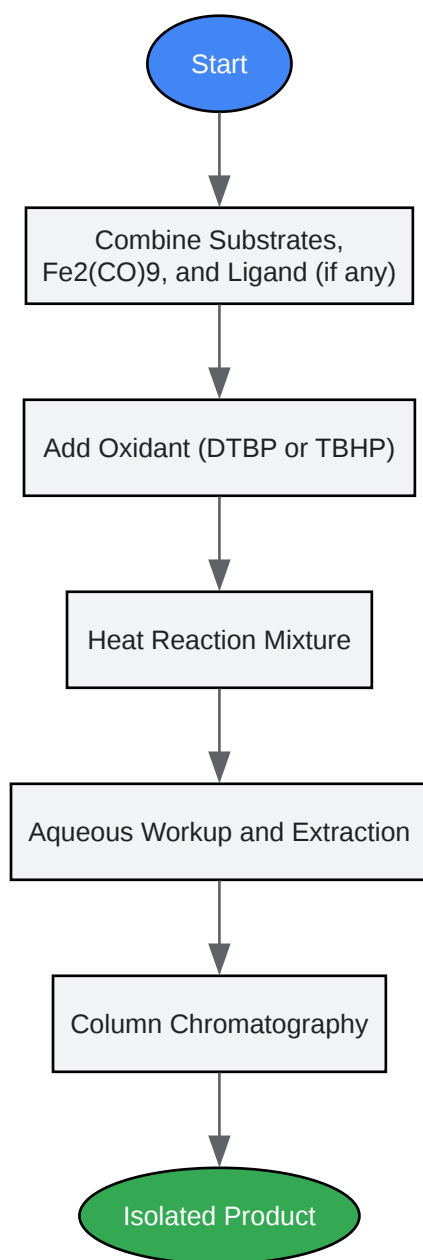
### Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the iron-catalyzed CDC reaction.

## Experimental Workflow



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Caption: General experimental workflow for Fe<sub>2</sub>(CO)<sub>9</sub>-catalyzed CDC.

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